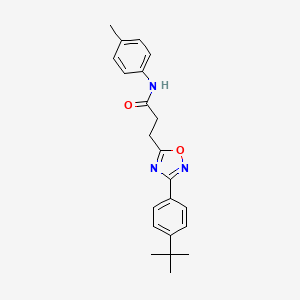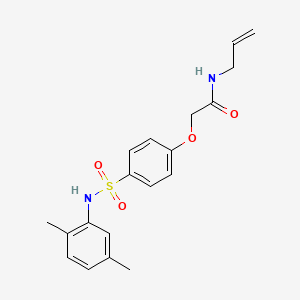
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This inhibition leads to the disruption of the microtubule network, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells. In studies with animal models, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been shown to reduce tumor growth and increase survival rates.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide in lab experiments is its high potency and selectivity for cancer cells. This allows for the study of its effects on cancer cells without affecting normal cells. However, one limitation is its low solubility, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide. One potential direction is the development of more soluble analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide to improve its administration in lab experiments. Additionally, further studies are needed to determine the potential therapeutic applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide in the treatment of Alzheimer's disease and Parkinson's disease. Finally, studies are needed to determine the potential side effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide and its safety for use in humans.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide is a synthetic compound that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer treatment and neurodegenerative diseases make it a promising candidate for further study. However, more research is needed to determine its safety and potential side effects before it can be used in humans.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide involves several steps, including the condensation of 2-hydroxy-8-methylquinoline-3-carboxaldehyde with m-toluidine to form the intermediate compound. This intermediate is then reacted with 2-methoxybenzoyl chloride to obtain the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-6-11-21(14-17)28(26(30)22-12-4-5-13-23(22)31-3)16-20-15-19-10-7-9-18(2)24(19)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCYINFRDQZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

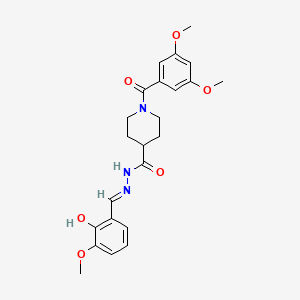
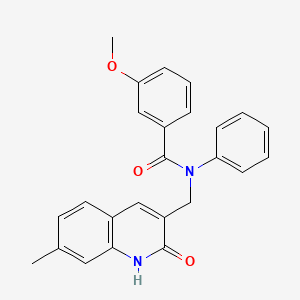


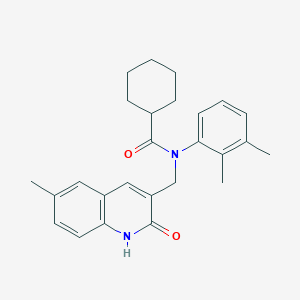


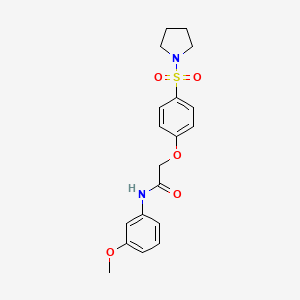
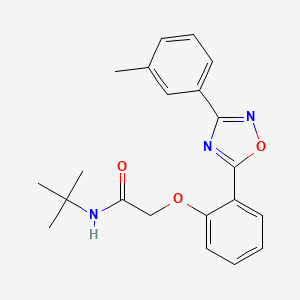

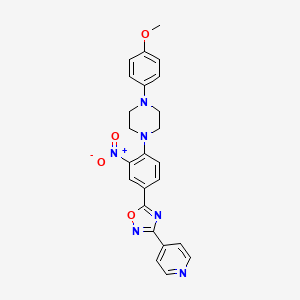
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)
